

# Validamine CAS number and chemical identifiers.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Validamine

Cat. No.: B1683471

[Get Quote](#)

## Validamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Validamine**, a potent aminocyclitol, is a subject of significant interest in the fields of carbohydrate chemistry and drug discovery due to its well-established inhibitory activity against  $\beta$ -glucosidase. This technical guide provides a comprehensive overview of **Validamine**, including its chemical identifiers, biological activity, and detailed experimental protocols for its synthesis and enzymatic inhibition assays. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of novel therapeutics.

### Chemical Identifiers and Properties

**Validamine** is an amino cyclitol structurally related to 1D-chiro-inositol. Its unique structure contributes to its biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical Identifiers and Properties of **Validamine**

Identifier/Property	Value	Reference(s)
CAS Number	32780-32-8	[1][2][3]
IUPAC Name	(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol	
Chemical Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	177.20 g/mol	[1]
SMILES	C1--INVALID-LINK--O)O)O">C@@HCO	[1]
InChI	InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1	
Appearance	White powder	[2]
Boiling Point	345.6±42.0 °C at 760 mmHg	[2]
Flash Point	162.8±27.9 °C	[2]
Density	1.4±0.1 g/cm <sup>3</sup>	[2]

## Biological Activity: $\beta$ -Glucosidase Inhibition

**Validamine** is a known competitive inhibitor of  $\beta$ -glucosidase.[4] This enzyme plays a crucial role in the hydrolysis of  $\beta$ -glucosidic bonds in various biological processes. Inhibition of  $\beta$ -glucosidase is a therapeutic strategy for several diseases, including diabetes and Gaucher's disease. **Validamine** has been shown to inhibit  $\beta$ -glucosidase in a dose-dependent manner, with a reported IC<sub>50</sub> value of 2.92 mM.[4] The inhibitory effect is also pH-dependent, with maximum inhibition observed at the optimal pH of the enzyme.[4]

## Experimental Protocols

### Synthesis of Validamine from (+)-Validoxylamine A

This protocol outlines a two-step synthesis of **Validamine** from (+)-Validoxylamine A.

### Step 1: Reaction with N-Bromosuccinimide (NBS)

- To a 1000 mL flask, add 100 g of (+)-Validoxylamine A and 500 mL of deionized water.
- Add 80 g of N-Bromosuccinimide (NBS) to the mixture.
- Stir the reaction mixture at 25 °C for 4 hours.
- After the reaction, dilute the mixture tenfold with deionized water.
- Load the diluted solution onto a D113 ion-exchange column (NH<sub>4</sub><sup>+</sup> form, 1500 mL).
- Wash the column with 5000 mL of deionized water.
- Elute the product with 4500 mL of 0.5 mol/L aqueous ammonia.
- Collect the fractions containing the desired product and concentrate to dryness under reduced pressure to obtain the intermediate.

### Step 2: Hydrogenation

- Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
- Add 5 g of a supported Palladium (Pd) catalyst.
- Introduce hydrogen gas to a pressure of 5 MPa.
- Heat the reaction to 50 °C and maintain for 4 hours.
- After the reaction, filter off the solid catalyst.
- Dilute the filtrate tenfold with deionized water and load it onto a D113 ion-exchange column (NH<sub>4</sub><sup>+</sup> form).
- Wash the column with 5000 mL of deionized water.
- Elute the final product with 4500 mL of 0.5 mol/L aqueous ammonia.

- Collect the fractions containing **Validamine**, concentrate under reduced pressure, and dry under vacuum at 45 °C to yield the final product.

## β-Glucosidase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of **Validamine** on β-glucosidase from rat small intestinal brush border membranes, based on established methodologies.

### 3.2.1. Preparation of Rat Small Intestinal Brush Border Membranes

This procedure should be conducted at 4°C.

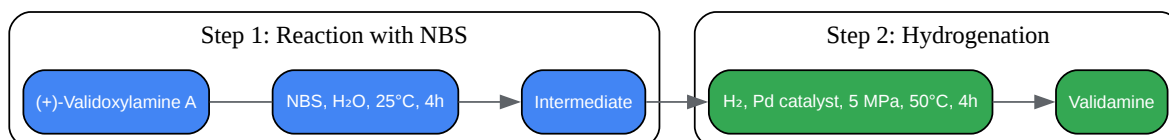
- Euthanize a male Wistar rat (fasted overnight) and excise the small intestine.
- Rinse the intestine with ice-cold saline to remove luminal contents.
- Gently scrape the mucosa from the intestinal lining.
- Homogenize the mucosal scrapings in a suitable buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1).
- Perform differential centrifugation to isolate the brush border membrane vesicles. A common method involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the crude membrane fraction.
- Resuspend the crude membrane pellet in a buffer containing a divalent cation (e.g., 10 mM MgCl<sub>2</sub>) to selectively precipitate non-brush border membranes.
- Centrifuge to pellet the precipitated membranes, and collect the supernatant containing the brush border membrane vesicles.
- Perform a final high-speed centrifugation to pellet the brush border membrane vesicles.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

### 3.2.2. Enzyme Inhibition Assay

- Prepare a reaction mixture containing the following in a microplate well:
  - Rat small intestinal brush border membrane preparation (as the enzyme source)
  - Various concentrations of **Validamine** (or vehicle for control)
  - Assay buffer (e.g., 0.1 M maleate buffer, pH 6.0)
- Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG).
- Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).
- Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **Validamine** compared to the control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **Validamine** concentration and fitting the data to a dose-response curve.

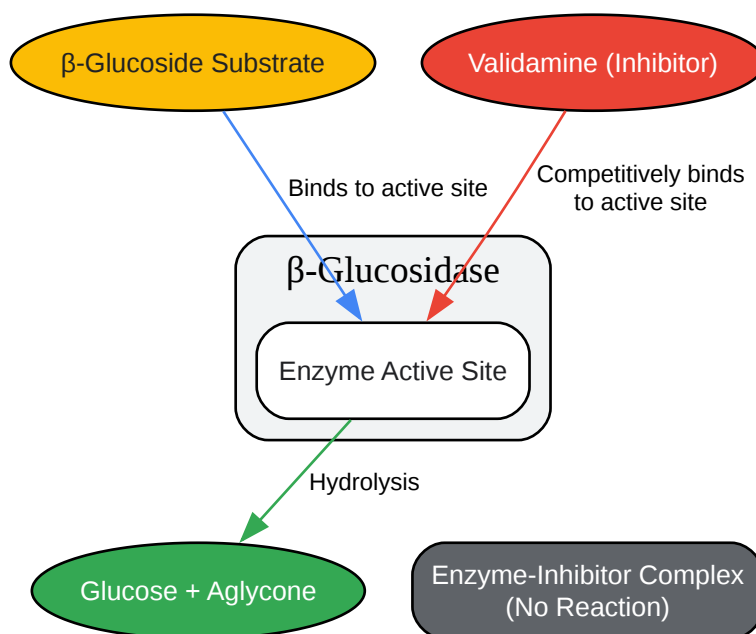
## Visualizations

The following diagrams illustrate the synthesis workflow of **Validamine** and its mechanism of action as a β-glucosidase inhibitor.



[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **Validamine**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biochem.du.ac.in [biochem.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. openscience.utm.my [openscience.utm.my]
- 4. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Validamine CAS number and chemical identifiers.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683471#validamine-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b1683471#validamine-cas-number-and-chemical-identifiers)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)